molecular formula C12H13N3O2 B2507369 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1112278-36-0

2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2507369
CAS No.: 1112278-36-0
M. Wt: 231.255
InChI Key: IVXBEFISFNSFDS-UHFFFAOYSA-N
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Description

2-Oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a quinoxaline-derived small molecule characterized by a 1,2-dihydroquinoxaline core with a propyl carboxamide substituent at position 6 and a ketone group at position 2.

Properties

IUPAC Name

2-oxo-N-propyl-1H-quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)14-7-11(16)15-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXBEFISFNSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide involves several steps. One common synthetic route includes the condensation of appropriate amines with quinoxaline derivatives under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods often involve bulk manufacturing processes, ensuring the compound’s availability for research and application .

Chemical Reactions Analysis

2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. Industrially, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and research findings for 2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide and its analogs:

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Quinoxaline - N-propyl carboxamide (position 6)
- 2-oxo group
Limited direct data; structural similarity suggests potential neuronal modulation. N/A
NHPDQC
(N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide)
Quinoxaline - 3-(3-phenylpropyl)
- N-hydroxy carboxamide (position 6)
Induces neuronal differentiation in MSCs (95% efficiency); upregulates NSE, βIII-tubulin .
1-(2-(Mesitylamino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide Quinoxaline - 2-(mesitylamino)-2-oxoethyl (position 1)
- N-propyl carboxamide (position 6)
Structural data available; mesityl group may enhance target specificity.
4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide Quinoline - 4-hydroxy (position 4)
- N-(6-methylpyridin-2-yl) carboxamide (position 3)
Core quinoline structure may alter binding kinetics compared to quinoxaline.

Key Research Findings

NHPDQC ()
  • Efficacy : Achieves >95% neuronal differentiation in MSCs within 48 hours, with neurite outgrowth and functional neuronal markers (NSE, βIII-tubulin) confirmed via RT-PCR and electrophysiology .
  • Mechanism : The N-hydroxyamide and 3-phenylpropyl groups likely enhance cell permeability and target engagement, possibly activating neurogenic pathways.
  • Advantage Over Parent Compound : The hydroxyamide group (vs. a simple carboxamide) may improve solubility and bioactivity, critical for stem cell applications.
Mesitylamino Derivative ()
  • Structural Insight : The mesityl group introduces steric bulk, which could reduce off-target effects but may also limit diffusion across cell membranes compared to NHPDQC’s phenylpropyl chain.
Quinoline-Based Analog ()
  • Core Modification: Replacement of quinoxaline with quinoline alters electronic properties and hydrogen-bonding capacity. The 4-hydroxy group may confer antioxidant properties but reduce neuronal specificity compared to NHPDQC.

Discussion of Structural-Activity Relationships (SAR)

Core Heterocycle: Quinoxaline derivatives (e.g., NHPDQC) exhibit superior neuronal differentiation activity compared to quinoline analogs, likely due to enhanced interactions with neuronal transcription factors .

Substituent Effects :

  • N-Hydroxyamide (NHPDQC) : Critical for high efficacy; may chelate metal ions or stabilize protein binding.
  • Alkyl/Aryl Chains : Phenylpropyl (NHPDQC) vs. propyl (parent compound): Longer hydrophobic chains improve membrane penetration but may increase toxicity.
  • Bulkier Groups (Mesityl) : Could enhance selectivity but reduce bioavailability.

Biological Activity

2-Oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a compound belonging to the class of dihydroquinoxaline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other potential therapeutic effects. The synthesis, mechanisms of action, and relevant research findings will also be discussed.

Chemical Structure and Synthesis

The chemical structure of this compound features a dihydroquinoxaline core with a carboxamide group at position 6 and a propyl group at position 1. The synthesis of this compound can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves specific precursors such as 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness as an antibacterial agent. For instance, quantitative data show significant growth inhibition percentages against pathogens like Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Growth Inhibition (%)
Staphylococcus aureusXY
Chromobacterium violaceumAB

(Note: Specific MIC values need to be filled in based on experimental data available in literature.)

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Assays such as MTT have been employed to determine cell viability and IC50 values. Compounds similar to this one have shown promising results against multiple cancer types, including breast and liver cancers.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Growth Inhibition (%)
MCF-7XY
HepG2AB
HCT-116CD

Mechanistic studies suggest that the compound may induce autophagy or inhibit specific signaling pathways critical for cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with various molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression. Molecular docking studies have provided insights into how this compound binds to target proteins such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), which are critical in cancer and inflammation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Parameters such as half-life, clearance rate, and volume of distribution need to be assessed through preclinical studies. Additionally, toxicity studies (e.g., determining LD50 values) are crucial for ensuring safety in potential therapeutic applications .

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of compounds related to this compound in treating various diseases:

  • Anticancer Efficacy : A study reported that similar quinoxaline derivatives exhibited IC50 values ranging from 0.81 µM to 4.54 µM against different cancer cell lines .
  • Antimicrobial Properties : Research indicated that these compounds could significantly inhibit bacterial growth, showcasing their potential as new antimicrobial agents .
  • Dual Inhibitory Effects : Some derivatives have shown dual inhibitory effects on EGFR and COX-2, suggesting their utility in treating both cancer and inflammatory diseases .

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